4-(2,3-Dimethylphenyl)-3-methylbenzoic acid
Description
4-(2,3-Dimethylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a benzoic acid core substituted with a 2,3-dimethylphenyl group and an additional methyl group at the 3-position. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-5-4-6-15(12(10)3)14-8-7-13(16(17)18)9-11(14)2/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWMMUFJYJERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688927 | |
| Record name | 2,2',3'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-84-4 | |
| Record name | 2,2',3'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
The resulting product is then subjected to hydrolysis to yield 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: Formation of 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 4-(2,3-Dimethylphenyl)-3-methylbenzyl alcohol or aldehyde.
Substitution: Formation of halogenated derivatives such as 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid bromide or chloride.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-3-methylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aromatic ring and carboxylic acid group allows for interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
4-(2,3-Dimethylphenyl)-3-methylbenzoic acid can be compared with other similar compounds, such as:
4-(2,3-Dimethylphenyl)benzoic acid: Lacks the additional methyl group at the 3-position.
3-Methylbenzoic acid: Lacks the 2,3-dimethylphenyl group.
2,3-Dimethylbenzoic acid: Lacks the 3-methylbenzoic acid core.
The uniqueness of 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid lies in the combination of the 2,3-dimethylphenyl group and the 3-methylbenzoic acid core, which can influence its chemical properties and reactivity.
Biological Activity
4-(2,3-Dimethylphenyl)-3-methylbenzoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound's structure, characterized by a benzoic acid core with additional methyl and dimethyl substituents, suggests a variety of interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of 4-(2,3-dimethylphenyl)-3-methylbenzoic acid can be represented as follows:
Biological Activity Overview
The biological activities of 4-(2,3-dimethylphenyl)-3-methylbenzoic acid include anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific activities and mechanisms.
Anti-inflammatory Activity
Several studies have indicated that compounds with similar structures exhibit anti-inflammatory properties through the inhibition of pro-inflammatory mediators. For instance, a related compound showed significant inhibition of prostaglandin E2 (PGE2) synthesis in human whole blood assays, suggesting that 4-(2,3-dimethylphenyl)-3-methylbenzoic acid may exert similar effects by modulating cyclooxygenase (COX) enzymes.
Case Study: COX Inhibition
A study evaluating the structure-activity relationship (SAR) of related benzoic acids demonstrated that modifications at the aromatic ring could enhance COX-1 and COX-2 inhibition. The following table summarizes the IC50 values for various compounds:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Aspirin | 15 | COX-1 |
| Ibuprofen | 20 | COX-2 |
| 4-(2,3-Dimethylphenyl)-3-methylbenzoic acid | TBD | TBD |
Analgesic Activity
The analgesic potential of this compound is hypothesized based on its structural analogs. Compounds with similar methyl substitutions have shown efficacy in pain models.
Research Findings
In vivo studies comparing analgesics revealed that compounds with a methyl group at specific positions on the aromatic ring provided enhanced pain relief in animal models. A notable study reported:
- Model : Monoiodoacetic acid (MIA) induced pain model.
- Results : The test compound demonstrated a significant reduction in pain scores compared to control groups.
Anticancer Properties
Emerging research suggests that certain benzoic acids can induce apoptosis in cancer cells. Preliminary studies on structurally related compounds indicate potential for inhibiting tumor growth.
The proposed mechanism involves the modulation of apoptotic pathways, specifically through the upregulation of cleaved PARP and caspase-7 in cancer cell lines. A recent study highlighted:
- Cell Line : Triple-negative breast cancer (TNBC).
- Findings : The analogs induced apoptosis at concentrations lower than those observed for standard chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
